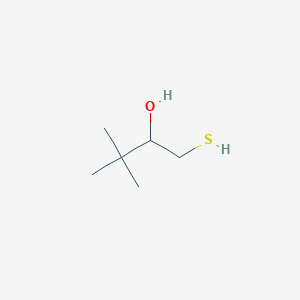

3,3-Dimethyl-1-sulfanylbutan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

95151-26-1 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

3,3-dimethyl-1-sulfanylbutan-2-ol |

InChI |

InChI=1S/C6H14OS/c1-6(2,3)5(7)4-8/h5,7-8H,4H2,1-3H3 |

InChI Key |

UENPGNCUIKEXAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CS)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1 Sulfanylbutan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis of 3,3-Dimethyl-1-sulfanylbutan-2-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.netslideshare.net For this compound, the primary disconnections involve the carbon-sulfur and carbon-oxygen bonds of the key functional groups.

A logical retrosynthetic approach would first disconnect the C-S bond, suggesting a precursor such as a protected or unprotected 3,3-dimethyl-1-halobutan-2-ol and a thiolating agent. Alternatively, disconnection at the C-O bond of the alcohol could point towards the reduction of a corresponding ketone, 3,3-dimethyl-1-sulfanylbutan-2-one. Further disconnection of this ketone intermediate would lead to simpler starting materials like pinacolone (B1678379) (3,3-dimethyl-2-butanone). google.comnih.govwikipedia.org

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for the construction of the target molecule. These routes often involve the sequential introduction of the thiol and alcohol functionalities.

Alkylation Approaches for Thiol Moiety Introduction

The introduction of the thiol group is commonly achieved through alkylation reactions. nih.gov This typically involves the reaction of a suitable electrophile, such as a halide or a tosylate derivative of a 3,3-dimethylbutan-2-ol precursor, with a sulfur nucleophile like sodium hydrosulfide (B80085) or a protected thiol equivalent. The choice of the sulfur reagent and reaction conditions is crucial to avoid side reactions and ensure good yields.

For instance, a synthetic sequence could start from 3,3-dimethyl-1-butanol (B44104), which can be prepared from tert-butanol (B103910) and a hydrohalic acid followed by reaction with a dihaloethane and subsequent hydrolysis. nih.govgoogle.com The alcohol can then be converted to a good leaving group (e.g., a tosylate) and subsequently displaced by a sulfur nucleophile.

Reduction-Based Syntheses of the Alcohol Functionality

The alcohol group in this compound can be introduced via the reduction of a corresponding ketone. youtube.comyoutube.com A key intermediate for this approach is 3,3-dimethyl-1-sulfanylbutan-2-one. This ketone can be synthesized through various methods, including the reaction of an α-haloketone with a thiol.

Once the sulfanyl (B85325) ketone is obtained, it can be reduced to the desired alcohol using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is of particular importance due to the often distinct biological activities of different stereoisomers. Asymmetric synthesis aims to produce a single enantiomer in high purity.

Development of Chiral Catalysts for Stereoselective Production

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the stereoselective formation of the desired product. mdpi.commdpi.com For the synthesis of chiral this compound, a key strategy involves the asymmetric reduction of the prochiral ketone, 3,3-dimethyl-1-sulfanylbutan-2-one.

Various chiral catalysts, often based on transition metals complexed with chiral ligands, have been developed for the enantioselective reduction of ketones. mdpi.com These catalysts create a chiral environment around the substrate, directing the hydride attack to one face of the carbonyl group, thus leading to the preferential formation of one enantiomer of the alcohol. The development of efficient and highly selective catalysts remains an active area of research.

Enantioselective Auxiliary-Mediated Synthetic Methodologies

Another powerful approach for asymmetric synthesis involves the use of chiral auxiliaries. sigmaaldrich.commdpi.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of either the alcohol or the thiol group. For example, an achiral ketone precursor could be reacted with a chiral hydrazine (B178648) to form a chiral hydrazone, which is then reduced diastereoselectively. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol. While no specific examples for this exact molecule are prevalent in the searched literature, this remains a viable and established strategy in asymmetric synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by considering factors such as solvent choice, atom economy, and reaction efficiency.

A key strategy in greening the synthesis of this compound is the use of environmentally benign reaction media. researchgate.net A plausible and greener synthetic pathway commences with the epoxidation of 3,3-dimethyl-1-butene (B1661986) to yield 3,3-dimethyl-1,2-epoxybutane (B1329643). chegg.comgoogle.com This transformation can be achieved using various oxidizing agents. The subsequent and crucial step is the ring-opening of the epoxide with a sulfur nucleophile.

Recent advancements in organic synthesis have demonstrated that the thiolysis of epoxides can be effectively carried out in water, a highly desirable green solvent. arkat-usa.org The reaction of 3,3-dimethyl-1,2-epoxybutane with a hydrosulfide source, such as sodium hydrosulfide (NaSH), in an aqueous medium would lead to the formation of this compound. This approach avoids the use of volatile and often toxic organic solvents. arkat-usa.org The use of water as a solvent is not only environmentally friendly but can also, in some cases, enhance reaction rates and selectivity. arkat-usa.org

Furthermore, the potential for solvent-free reactions exists, particularly in the epoxidation step. While many epoxidation reactions are conducted in chlorinated solvents, methods utilizing immobilized catalysts or solvent-free conditions with certain peroxy acids are being explored to reduce solvent waste.

The table below outlines a potential aqueous-phase synthesis for this compound.

| Step | Reactants | Reagents/Solvent | Product | Green Aspect |

| 1 | 3,3-Dimethyl-1-butene | Peroxyacid (e.g., m-CPBA) | 3,3-Dimethyl-1,2-epoxybutane | Potential for solvent-free conditions. |

| 2 | 3,3-Dimethyl-1,2-epoxybutane | Sodium hydrosulfide (NaSH) / Water | This compound | Use of water as a green solvent. arkat-usa.org |

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The synthesis of this compound via the epoxidation-thiolysis route generally exhibits good atom economy, as the main atoms from the reactants are incorporated into the final product.

The following table provides a theoretical analysis of the atom economy for the synthesis of this compound from 3,3-dimethyl-1-butene.

| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Theoretical Atom Economy (%) |

| 3,3-Dimethyl-1-butene (C₆H₁₂) | 84.16 | This compound (C₆H₁₄OS) | 134.24 | ~70-80%* |

| Peroxyacid (e.g., m-CPBA) | 172.57 | |||

| Sodium Hydrosulfide (NaSH) | 56.06 |

*The exact atom economy depends on the specific reagents and byproducts of the chosen synthetic variation.

Flow Chemistry Applications and Scalable Synthesis Research for this compound

For the industrial production of this compound, scalability is a crucial factor. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for this type of synthesis. ntu.edu.sg

The epoxidation of alkenes is often an exothermic reaction. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat exchange, enabling better temperature control and preventing thermal runaways, which can be a concern in large-scale batch reactions. Similarly, the ring-opening of the epoxide can be precisely controlled in a flow system. The reactants can be mixed efficiently and the residence time in the reactor can be finely tuned to maximize conversion and minimize byproduct formation.

The modular nature of flow chemistry setups facilitates the integration of reaction and purification steps, potentially leading to a more streamlined and automated manufacturing process. ntu.edu.sg This can lead to higher throughput and more consistent product quality. Research into the scalable synthesis of related thiols and alcohols often highlights the benefits of transitioning from batch to continuous manufacturing to improve safety, efficiency, and cost-effectiveness.

The table below contrasts batch and flow synthesis for the proposed production of this compound.

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Highly efficient mixing |

| Safety | Higher risk with exothermic reactions at scale | Inherently safer due to smaller reaction volumes |

| Scalability | Often requires re-optimization of conditions | More straightforward scaling by running for longer times |

| Process Control | More challenging to maintain consistent conditions | Precise control over reaction parameters |

Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule, providing definitive proof of its constitution and absolute stereochemistry. researchgate.net However, the application of this technique is contingent upon the ability to grow a high-quality single crystal, which can be a significant challenge for small, flexible, or liquid-state organic compounds like 3,3-Dimethyl-1-sulfanylbutan-2-ol.

To overcome this limitation, a common and effective strategy involves the chemical modification of the target molecule to create a crystalline derivative. For this compound, derivatization can be targeted at the hydroxyl (-OH) or sulfanyl (B85325) (-SH) functional groups. Reaction with a suitable chiral or achiral carboxylic acid, for instance, can yield an ester or thioester with a higher propensity for crystallization. The inclusion of heavy atoms in the derivatizing agent can further simplify the crystallographic analysis. The structure of the resulting derivative, once determined by X-ray diffraction, allows for the unequivocal assignment of the parent molecule's structure, including the relative and absolute configuration of its stereocenters. mdpi.com

A modern alternative to traditional derivatization is the use of co-crystallization agents, sometimes referred to as "crystallization chaperones." nih.gov This technique involves crystallizing the non-crystalline target compound in the presence of a host molecule that forms a well-defined crystalline lattice, trapping the target within its structure. nih.gov This approach avoids chemical modification of the analyte. For a molecule like this compound, screening a variety of host compounds could yield co-crystals suitable for X-ray analysis. nih.gov

The data obtained from a successful X-ray diffraction experiment is comprehensive, defining the precise spatial coordinates of each atom. This information is used to determine bond lengths, bond angles, and torsion angles, culminating in a complete solid-state structural model.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Analysis This table presents hypothetical data for a derivative to illustrate the parameters obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₅H₂₀O₄S | The elemental composition of the crystalline unit. |

| Crystal System | Orthorhombic | The geometric system describing the crystal lattice. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å | The lengths of the edges of the unit cell. |

| Flack Parameter | 0.02(3) | A value close to zero that confirms the absolute configuration. |

| R-factor (R₁) | 0.035 | An indicator of the agreement between the crystallographic model and the experimental data. |

Chromatographic Methodologies for Isolation, Purity Assessment, and Enantiomeric Separation

Chromatography is a cornerstone technique for separating the components of a mixture, making it essential for the isolation and purity analysis of this compound. Given its volatile nature and the presence of a stereocenter, both gas and liquid chromatography are employed for its characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds, including organosulfur molecules. nih.gov The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and structural identification via mass spectrometry.

For trace analysis of volatile sulfur compounds (VSCs) like this compound, a pre-concentration step is often necessary due to their low levels in complex matrices. researchgate.netnih.gov Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. nih.govresearchgate.net A fiber coated with a suitable sorbent, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is exposed to the vapor phase above the sample, where it adsorbs volatile analytes that are subsequently desorbed into the GC injector. researchgate.netnih.gov

Once in the GC system, the compound is separated from other volatile components on a capillary column. The mass spectrometer then ionizes the eluted molecules, typically via electron ionization (EI), causing them to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound would be characterized by cleavage adjacent to the hydroxyl and sulfanyl groups and the loss of small neutral molecules. whitman.edu The molecular ion peak, if present, confirms the molecular weight, while the fragment ions provide structural information. whitman.edu

Enantiomeric separation can also be achieved by GC using a chiral stationary phase (CSP). acs.orgrsc.org These phases create a chiral environment within the column, allowing for differential interaction with the two enantiomers of the analyte, resulting in their separation into two distinct peaks.

Table 2: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis This table provides representative parameters for the GC-MS analysis of a volatile thiol.

| Parameter | Typical Setting | Purpose |

| Sample Prep | HS-SPME (DVB/CAR/PDMS fiber) | Pre-concentrates volatile analytes from the sample matrix. nih.gov |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A non-polar column for separating compounds by boiling point. |

| Carrier Gas | Helium (1.2 mL/min) | Mobile phase that carries analytes through the column. acs.org |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (2 min), then 10 °C/min to 280 °C | A temperature gradient to elute compounds with a wide range of boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| MS Scan Range | 40-400 m/z | Mass range monitored to detect the molecular ion and key fragments. |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile or stable for GC analysis. reachemchemicals.com For this compound, HPLC is crucial for assessing non-volatile purity and for performing enantiomeric separations.

Purity assessment is typically conducted using reversed-phase HPLC (RP-HPLC). In this mode, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The purity of a sample is determined by the percentage of the total peak area that corresponds to the main component peak.

The separation of enantiomers is a more complex task that requires the introduction of a chiral component into the chromatographic system. researchgate.net There are two primary strategies for this using HPLC:

Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). youtube.com While effective, this method requires an enantiomerically pure derivatizing agent and adds extra steps to the sample preparation.

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common and direct approach. The enantiomers are separated on an HPLC column that contains a CSP. youtube.com These phases are based on various chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., teicoplanin), or cyclodextrins. researchgate.netmst.edu The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and quantification. mst.edu The choice of CSP and mobile phase is critical and often requires systematic screening to find the optimal conditions for a given analyte.

Table 3: Illustrative HPLC Conditions for Analysis of a Chiral Thiol This table presents example conditions for both purity analysis and chiral separation.

| Analysis Type | Stationary Phase | Mobile Phase | Detection |

| Purity (RP-HPLC) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 210 nm) or MS |

| Chiral Separation (Direct) | Teicoplanin-based CSP | Methanol/Acetonitrile/Acetic Acid/Triethylamine | UV or MS |

| Chiral Separation (Direct) | Cyclodextrin-based CSP | Varies (Polar-organic or Reversed-phase) | UV or MS |

Computational and Theoretical Investigations of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT methods calculate the electron density of a system to determine its energy and, from there, derive numerous chemical properties. For 3,3-dimethyl-1-sulfanylbutan-2-ol, a typical DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311G**) would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. researchgate.net From this optimized structure, further electronic analysis can be performed.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have a significant contribution from the non-bonding lone pair electrons of the sulfur atom, as sulfur is less electronegative than oxygen. This would make the thiol group a primary site for electrophilic attack. The LUMO would likely be a sigma antibonding (σ*) orbital associated with the C-S or C-O bonds.

Illustrative FMO Data for Reactivity Analysis Below is a hypothetical table of FMO energies calculated via DFT.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.85 | High energy indicates strong electron-donating capability (nucleophilic site, likely at the sulfur atom). |

| LUMO | +1.20 | Positive energy suggests a barrier to accepting electrons, but it is the most favorable site for nucleophilic attack. |

| HOMO-LUMO Gap | 8.05 | A relatively large gap suggests moderate kinetic stability. |

Note: These values are illustrative and represent typical results from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, red areas signify negative electrostatic potential (high electron density), often associated with lone pairs on electronegative atoms, while blue areas indicate positive potential (electron deficiency), typically around acidic hydrogen atoms. researchgate.netnih.gov

In a theoretical MEP map of this compound, distinct regions of varying potential would be expected. A strong negative potential (red) would be centered on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. A moderately negative region would also be expected around the sulfur atom. Conversely, a distinct region of positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, highlighting its susceptibility to deprotonation or hydrogen bonding.

Illustrative MEP Values at Key Atomic Sites This table presents hypothetical MEP values to illustrate the charge distribution.

| Atomic Site | Predicted MEP Value (kcal/mol) | Interpretation |

| Oxygen (of -OH) | -35.5 | Strongest nucleophilic center. |

| Sulfur (of -SH) | -22.0 | Secondary nucleophilic center. |

| Hydrogen (of -OH) | +45.8 | Most electrophilic site, acidic proton. |

| Hydrogen (of -SH) | +25.1 | Less electrophilic than the hydroxyl proton. |

Note: These values are for illustrative purposes to demonstrate relative charge distribution.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

This compound has several rotatable single bonds, leading to numerous possible spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Molecular Mechanics (MM) is a computationally efficient method for scanning the potential energy surface, while Molecular Dynamics (MD) simulations can explore conformational space by simulating atomic motions over time. researchgate.net

For this molecule, key rotations would occur around the C-C, C-S, and C-O bonds. A significant stabilizing factor would be the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group (-OH) and the sulfur atom of the thiol group (-SH), or vice versa. The geometry of the conformers that allow for this interaction would likely be lower in energy. The bulky tert-butyl group would also create steric hindrance, disfavoring certain conformations.

Illustrative Conformational Energy Profile The following table shows hypothetical relative energies for different conformers.

| Conformer Description | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Anti-periplanar | 180° | +1.5 | Sterically open but no H-bonding. |

| Gauche (H-bonded) | 60° | 0.0 | Lowest energy due to intramolecular O-H···S hydrogen bond. |

| Syn-periplanar | 0° | +5.0 | High energy due to steric clash between -OH and -SH groups. |

Note: Data are illustrative examples based on general principles of conformational analysis.

Reaction Mechanism Prediction and Transition State Analysis for Transformations Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A plausible transformation involving this compound could be its oxidation or a dehydration reaction. For instance, in an oxidation reaction targeting the thiol group, computational methods could model the approach of an oxidant and the subsequent formation of a sulfenic acid. For a dehydration reaction, which might proceed via an acid-catalyzed mechanism similar to the pinacol (B44631) rearrangement of diols, calculations could predict whether the reaction would lead to a stable carbocation intermediate and which subsequent rearrangement would be favored. quora.comchegg.com

Illustrative Activation Energies for a Hypothetical Reaction This table shows theoretical activation energies for competing reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| Thiol Oxidation | Oxidation of -SH to -SOH | 15.2 | Kinetically favorable under oxidizing conditions. |

| Dehydration (Path A) | Formation of an alkene via E1 mechanism | 25.8 | Higher energy barrier, requires strong acid and heat. |

| Dehydration (Path B) | Rearrangement followed by elimination | 22.5 | Potentially favored over simple elimination if a more stable carbocation can be formed. |

Note: These values are hypothetical and serve to illustrate how computational analysis distinguishes between possible mechanisms.

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Mechanistic Research

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical or biological activity. nih.gov Computational SAR uses calculated molecular descriptors as quantitative measures of a molecule's properties. For mechanistic research, this could involve modeling a series of analogues of this compound to understand how specific structural changes influence a property like reactivity.

Illustrative Computational SAR Data The table below shows how a key descriptor might change with structural modifications.

| Analogue of this compound | Modification | Calculated HOMO Energy (eV) | Predicted Effect on Nucleophilicity |

| Compound 1 (Reference) | None | -6.85 | Baseline |

| Compound 2 | Replace tert-butyl with isopropyl | -6.95 | Slightly decreased |

| Compound 3 | Replace -SH with -SeH | -6.50 | Increased (Selenols are more nucleophilic) |

| Compound 4 | Replace -OH with -OCH3 | -6.90 | Slightly decreased (loss of H-bond donation) |

Note: Data are illustrative, based on established chemical principles for SAR.

Reactivity and Reaction Mechanisms of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol

Thiolic Group Reactivity: Nucleophilic and Electrophilic Pathways

Oxidation Reactions of the Thiol Moiety and Mechanism Studies

The oxidation of the thiol group in 3,3-dimethyl-1-sulfanylbutan-2-ol can lead to a variety of sulfur-containing compounds, with the product depending on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as molecular oxygen (often catalyzed by metal ions) or iodine, typically convert thiols to disulfides. youtube.comresearchgate.netthegoodscentscompany.com This reaction proceeds via a two-electron oxidation, where two molecules of the thiol are linked by a sulfur-sulfur bond. researchgate.net The formation of the corresponding disulfide, bis(2-hydroxy-3,3-dimethylbutyl) disulfide, is a primary and reversible reaction for thiols. doubtnut.com

Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the thiol group to sulfinic acids (R-SO₂H) and ultimately to sulfonic acids (R-SO₃H). youtube.comdoubtnut.commdpi.com The oxidation to a sulfonic acid represents a more profound transformation of the thiol moiety. youtube.com

The mechanism of thiol oxidation can be complex, often involving radical or ionic intermediates. For instance, one-electron oxidation can generate a thiyl radical (RS•), which can then dimerize to form a disulfide. athabascau.ca Two-electron oxidation pathways can proceed through intermediates like sulfenic acids (RSOH). athabascau.ca

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Product Functional Group |

| Air (O₂), I₂ | bis(2-hydroxy-3,3-dimethylbutyl) disulfide | Disulfide (-S-S-) |

| Hydrogen Peroxide (H₂O₂) | 3,3-Dimethyl-2-hydroxybutane-1-sulfinic acid | Sulfinic Acid (-SO₂H) |

| Potassium Permanganate (KMnO₄) | 3,3-Dimethyl-2-hydroxybutane-1-sulfonic acid | Sulfonic Acid (-SO₃H) |

This table presents potential products based on general thiol oxidation reactions.

Thiol-Ene and Thiol-Yne Click Reactions in Organic Synthesis

The thiol group of this compound can readily participate in thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, atom economy, and mild reaction conditions, making them valuable tools in organic synthesis and materials science.

The thiol-ene reaction involves the addition of a thiol across a double bond (ene). This reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by UV light or a radical initiator, a thiyl radical is formed, which then adds to the alkene in an anti-Markovnikov fashion. uakron.edu This pathway is highly efficient for forming thioethers.

Michael Addition: In the presence of a base, the thiol is deprotonated to a thiolate, which then acts as a nucleophile in a conjugate addition to an electron-deficient alkene.

The thiol-yne reaction is the analogous addition of a thiol to an alkyne, yielding a vinyl sulfide (B99878). uakron.edu This reaction is also typically initiated by radicals or UV irradiation and proceeds with anti-Markovnikov selectivity. uakron.edu

These reactions could be used to functionalize this compound by attaching it to various unsaturated molecules, potentially leading to the synthesis of novel polymers or biocompatible materials.

Hydroxyl Group Reactivity: Esterification and Etherification Reaction Mechanisms

The secondary alcohol group in this compound can undergo characteristic reactions such as esterification and etherification, although the steric bulk of the adjacent tert-butyl group can influence reaction rates.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. The most common method is the Fischer esterification , where the alcohol and carboxylic acid are heated in the presence of a strong acid catalyst like sulfuric acid. youtube.comppor.azmit.edu The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester. google.com Due to the reversibility of the reaction, an excess of the alcohol or removal of water is often employed to drive the equilibrium towards the product. youtube.com

Etherification: The formation of an ether from this compound can be achieved through various methods, most notably the Williamson ether synthesis . This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. Given that this compound is a secondary alcohol, competing elimination reactions might be a concern, especially with sterically hindered alkyl halides.

Stereochemical Aspects of Reactions Involving the Chiral Center of this compound

The carbon atom bearing the hydroxyl group (C2) in this compound is a chiral center. Consequently, reactions involving this center or the adjacent functional groups can have significant stereochemical implications.

Reactions at the chiral center, such as nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group), can proceed with either inversion or retention of configuration, depending on the reaction mechanism (Sₙ2 or Sₙ1, respectively). The significant steric hindrance from the t-butyl group would generally favor an Sₙ2 mechanism if the reaction is forced, leading to inversion of stereochemistry.

Reactions at the neighboring thiol group can also be influenced by the existing stereocenter. For instance, in an intramolecular reaction, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. In asymmetric synthesis, the chiral hydroxyl group could be used to direct the stereoselectivity of reactions at other parts of the molecule.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The functional groups of this compound allow it to participate in catalytic transformations, either as a substrate that is transformed or as a precursor to a ligand that coordinates with a metal center.

As a substrate , the hydroxyl group can be oxidized to a ketone, 3,3-dimethyl-1-sulfanylbutan-2-one, using various catalytic oxidation methods. Similarly, the thiol group can be catalytically oxidized.

As a ligand precursor , the presence of both a soft sulfur donor and a hard oxygen donor makes this compound a potential bidentate ligand for various transition metals. The coordination of this molecule to a metal center could be used to create catalysts for a range of organic transformations. For example, related amino alcohols are known to act as ligands in catalytic asymmetric synthesis. researchgate.net While direct catalytic applications of this compound are not widely reported, its structural features suggest potential in this area.

Photochemical and Radiolytic Reactions of this compound

The presence of C-S and C-O bonds, along with lone pairs on sulfur and oxygen, makes this compound susceptible to photochemical and radiolytic reactions.

Photochemical Reactions: Upon absorption of UV light, the weakest bond in the molecule is likely to cleave. The S-H bond in the thiol group is relatively weak and can undergo photolysis to generate a thiyl radical and a hydrogen atom. thegoodscentscompany.com The C-S bond can also be cleaved photochemically, leading to the formation of carbon-centered and sulfur-centered radicals. These radical intermediates can then undergo a variety of secondary reactions, such as rearrangement, disproportionation, or reaction with other molecules. Photoinitiated thiol-ene reactions, as mentioned earlier, are a prime example of the synthetic utility of the photochemical reactivity of thiols. uakron.edu

Radiolytic Reactions: Radiolysis, using ionizing radiation such as gamma rays or electron beams, can induce the formation of various reactive species. In aqueous solutions, the radiolysis of water produces hydroxyl radicals, hydrated electrons, and hydrogen atoms. Hydroxyl radicals can abstract a hydrogen atom from either the C-H bonds or the S-H bond, initiating a cascade of radical reactions. Pulse radiolysis studies on similar systems have shown that thiyl radicals can abstract hydrogen atoms from alcohols in a reversible reaction. This indicates that under radiolytic conditions, a complex mixture of radical species and products could be formed.

Derivatization Strategies and Analog Synthesis of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol

Synthesis of Sulfur-Containing Derivatives (e.g., Thioethers, Disulfides, Sulfoxides, Sulfones)

The thiol group of 3,3-dimethyl-1-sulfanylbutan-2-ol is a key site for modification, leading to a variety of sulfur-containing derivatives.

Thioethers (Sulfides): Thioethers are commonly synthesized through the S-alkylation of thiols. For this compound, this can be achieved by reacting it with alkyl halides in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction. masterorganicchemistry.com The choice of base and solvent is crucial for optimizing the reaction yield. Another approach involves the use of xanthates as thiol-free reagents for the synthesis of thioethers. mdpi.com Metal-free dehydrative thioetherification, using a catalyst like triflic acid, provides an alternative route by reacting the thiol with an alcohol. nih.gov

Disulfides: The oxidation of the thiol group leads to the formation of a disulfide bond. Symmetrical disulfides can be formed by the oxidation of two molecules of this compound. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or air. Unsymmetrical disulfides can be synthesized by reacting the thiol with a sulfenyl chloride, which can be generated in situ from another disulfide and sulfuryl chloride (SO₂Cl₂). mdpi.com Another method involves the reaction of thiols with sulfenyl derivatives like sulfenyl thiocyanates or sulfenyl hydrazides. bac-lac.gc.ca

Sulfoxides and Sulfones: Further oxidation of the sulfur atom in thioether derivatives of this compound yields sulfoxides and subsequently sulfones. The selective oxidation to a sulfoxide (B87167) can be achieved using mild oxidizing agents like hydrogen peroxide under controlled conditions, or reagents such as sodium periodate. organic-chemistry.orgchemicalbook.com Stronger oxidizing agents, for instance, excess hydrogen peroxide or potassium permanganate, will typically lead to the formation of the corresponding sulfone. organic-chemistry.orgwikipedia.org The synthesis of sulfones can also be accomplished by reacting thioethers with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org A one-pot synthesis of unsymmetrical sulfones has been developed using sodium tert-butyldimethylsilyloxymethanesulfinate as a sulfoxylate (B1233899) equivalent. researchgate.net

Table 1: Synthesis of Sulfur-Containing Derivatives

| Derivative | General Method | Reagents and Conditions |

|---|---|---|

| Thioether | S-alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃) researchgate.net |

| Thioether | Dehydrative Thioetherification | Alcohol, Acid catalyst (e.g., Triflic acid) nih.gov |

| Disulfide (Symmetrical) | Oxidation of Thiol | Oxidizing agent (e.g., H₂O₂, I₂) |

| Disulfide (Unsymmetrical) | Thiolysis of Sulfenyl Chloride | R'-SCl mdpi.com |

| Sulfoxide | Oxidation of Thioether | H₂O₂ (controlled), NaIO₄ organic-chemistry.orgchemicalbook.com |

| Sulfone | Oxidation of Thioether | H₂O₂ (excess), KMnO₄, m-CPBA organic-chemistry.orgwikipedia.org |

Synthesis of Oxygen-Containing Derivatives (e.g., Esters, Ethers, Acetals)

The secondary alcohol group of this compound provides another avenue for derivatization.

Esters: Esterification of the secondary alcohol can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst or a coupling agent.

Ethers: The Williamson ether synthesis is a classic method for preparing ethers. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide. libretexts.orglibretexts.org Given the secondary nature of the alcohol in this compound, care must be taken to minimize competing elimination reactions, especially with bulky alkyl halides. masterorganicchemistry.com Alternative methods for ether synthesis include the acid-catalyzed addition of an alcohol to an alkene (alkoxymercuration-demercuration). libretexts.orgyoutube.com

Acetals: The hydroxyl group can participate in the formation of acetals. This typically involves the reaction of the alcohol with an aldehyde or ketone in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal (B89532) product. ymerdigital.comorganic-chemistry.orgkhanacademy.org

Table 2: Synthesis of Oxygen-Containing Derivatives

| Derivative | General Method | Reagents and Conditions |

|---|---|---|

| Ester | Esterification | Carboxylic acid (or derivative), Acid catalyst |

| Ether | Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) masterorganicchemistry.comlibretexts.orglibretexts.org |

| Acetal | Acetalization | Aldehyde or Ketone, Acid catalyst, Dehydrating agent ymerdigital.comorganic-chemistry.org |

Preparation of Heterocyclic Compounds Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. The thiol and alcohol groups can react with suitable reagents to form rings containing both sulfur and oxygen, or they can react independently to form heterocycles. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic thiocarbonate. Condensation reactions with dicarbonyl compounds or their equivalents could also be explored to generate a variety of heterocyclic systems. The synthesis of N,S-heterocyclic molecules like 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been achieved through double C-S linking methodologies. nih.gov Other examples include the synthesis of various heterocyclic compounds derived from 2-mercaptobenzoxazole (B50546) and 2-mercaptopyrimidine. researchgate.netresearchgate.netuobaghdad.edu.iq

Design and Synthesis of Conformationally Restricted Analogs for Mechanistic Probes

To investigate the bioactive conformation and mechanism of action of molecules, conformationally restricted analogs are often designed and synthesized. For this compound, this could be achieved by introducing rigid structural elements that limit the rotational freedom of the molecule. For example, incorporating the scaffold into a cyclic system, such as a cyclohexane (B81311) or a heterocyclic ring, would fix the relative orientation of the thiol and alcohol groups. The synthesis of such analogs would likely involve multi-step synthetic sequences, potentially starting from cyclic precursors and introducing the required functional groups stereoselectively. This approach has been used to create conformationally restricted analogs of other biologically active compounds to probe their interactions with target receptors. nih.govresearchgate.net

Development of Bioconjugates for Targeted Molecular Research

Bioconjugation involves linking a molecule of interest to a biomolecule, such as a protein, antibody, or nucleic acid, to create a probe for targeted research. The thiol group of this compound is particularly well-suited for bioconjugation. Thiol-maleimide chemistry is a widely used method for this purpose, where the thiol group reacts with a maleimide-functionalized biomolecule to form a stable thioether linkage. Other strategies include the reaction of thiols with haloacetamides or the formation of disulfide bonds with other thiol-containing molecules. These bioconjugates can be used to study the localization, trafficking, and interactions of the parent compound within a biological system. The development of such tools is crucial for advancing our understanding of the molecular mechanisms underlying the biological activity of sulfur-containing compounds. publichealthtoxicology.com

No Mechanistic Research Found for this compound

Following a comprehensive review of available scientific literature, no specific mechanistic research on the biological interactions of the chemical compound This compound could be identified. Searches for data pertaining to its enzymatic inhibition or activation, receptor binding, modulation of intracellular signaling pathways, role in cellular redox homeostasis, or antimicrobial action yielded no results for this particular molecule.

The investigation into the biological activities of chemical compounds is a highly specific process, and research is often focused on molecules with known or suspected pharmacological or toxicological properties. The absence of published studies on this compound suggests that it has not been a subject of significant investigation in the fields of biochemistry, pharmacology, or microbiology to date.

It is important to distinguish this compound from structurally similar molecules for which research does exist, such as 3,3-dimethyl-1-butanol (B44104) or 3,3-dimethyl-2-butanol. However, the specific biological effects and mechanisms of action of a chemical are intrinsically linked to its precise structure, including the presence and position of functional groups like the sulfanyl (B85325) and hydroxyl groups in this compound. Therefore, data from related compounds cannot be extrapolated to describe the biological interactions of the specified molecule.

Consequently, the detailed outline provided for an article on the "Mechanistic Research on Biological Interactions of this compound" cannot be fulfilled at this time due to the lack of foundational research on the compound itself.

Mechanistic Research on Biological Interactions of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol

Mechanistic Studies on Antimicrobial Action (Focusing on Molecular Targets and Pathways)

Cell Wall and Cell Membrane Disruption Mechanisms

Inhibition of Microbial Metabolic Pathways

Detailed studies on the inhibitory effects of 3,3-Dimethyl-1-sulfanylbutan-2-ol on specific microbial metabolic pathways are scarce. The scientific community has yet to publish extensive research that identifies the precise enzymatic or metabolic targets of this compound. Consequently, information regarding its potential to interfere with key processes such as glycolysis, the citric acid cycle, or amino acid synthesis in microorganisms is not available. Further investigation is required to elucidate any specific inhibitory activities and to understand the broader implications for microbial physiology.

Advanced Analytical Method Development for 3,3 Dimethyl 1 Sulfanylbutan 2 Ol in Research Contexts

Quantitative Spectroscopic Methods for Research Sample Analysis

Spectroscopic methods offer rapid and often non-destructive means for the quantification of analytes. For a thiol compound like 3,3-Dimethyl-1-sulfanylbutan-2-ol, several spectroscopic approaches can be envisioned.

Colorimetric assays based on thiol-disulfide exchange reactions are a common spectrophotometric method for quantifying thiols. acs.org Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and 4,4'-dipyridyl disulfide (4DPS) react with thiols to produce a chromophore that can be measured using a UV-vis spectrophotometer. acs.org The reaction kinetics and the maximum absorbance wavelength would need to be determined specifically for this compound in various solvents to establish a reliable quantitative method. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, can be employed for the quantitative determination of thiol groups in both low and high molecular weight compounds. nih.gov This technique would involve the use of a spin label that reacts specifically with the thiol group of this compound, and the resulting EPR signal would be proportional to the concentration of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be invaluable for the structural elucidation and quantification of this compound. While not a primary quantitative technique for trace analysis, quantitative NMR (qNMR) can be highly accurate for purer samples by integrating the signals of specific protons or carbons relative to a known internal standard.

| Spectroscopic Method | Principle | Typical Application | Potential for this compound |

| UV-Vis Spectrophotometry | Colorimetric reaction with thiol-specific reagents (e.g., DTNB). acs.org | Quantification of total thiol content in biological samples. mdpi.com | Rapid quantification in solutions, requires method development for specificity. |

| Electron Paramagnetic Resonance (EPR) | Detection of unpaired electrons in spin-labeled thiols. nih.gov | Quantification of specific thiol-containing molecules. nih.gov | Highly sensitive and specific quantification after derivatization with a spin probe. |

| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard. | Purity assessment and quantification of major components in a sample. | Accurate quantification in relatively pure samples and structural confirmation. |

Chromatographic Separation and Detection Methods for Complex Biological or Environmental Matrices

Chromatographic techniques are essential for separating this compound from complex matrices such as biological fluids or environmental samples, ensuring accurate quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile sulfur compounds. oup.comoup.com Given the likely volatility of this compound, GC coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), would provide high sensitivity and selectivity. oup.comazom.com The use of a dual plasma furnace can enhance detection by combusting sulfur compounds to SO₂, which is then detected. azom.com For complex matrices, pre-concentration techniques like solid-phase microextraction (SPME) or cryogenic trapping can be employed to increase sensitivity. researchgate.net The choice of the capillary column, such as a thick phase methyl silicone or a porous layer open-tubular (PLOT) column, is critical for achieving good separation from other volatile compounds. azom.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly if the compound is less volatile or requires derivatization to enhance detection. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point. nih.govconicet.gov.ar To improve sensitivity and selectivity, derivatization of the thiol group with a reagent that introduces a fluorophore or a UV-absorbing chromophore is a standard strategy. researchgate.netnih.gov For instance, 4,4'-dithiodipyridine (DTDP) can be used as a derivatizing agent for thiols prior to HPLC-MS/MS analysis. researchgate.netnih.gov

Mass Spectrometry (MS) coupled with either GC or HPLC (GC-MS or LC-MS) provides definitive identification and quantification. researchgate.netbritannica.com High-resolution mass spectrometry can help in elucidating the elemental composition of the molecule and its fragments. For trace analysis in complex samples, tandem mass spectrometry (MS/MS) in modes like multiple reaction monitoring (MRM) offers excellent specificity and sensitivity. researchgate.netnih.gov

| Chromatographic Technique | Detector | Sample Type | Key Considerations for this compound |

| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD). oup.comazom.com | Gaseous fuels, environmental air samples, breath. azom.comresearchgate.net | Optimization of column type and temperature programming for good peak shape and resolution. oup.comoup.com |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Fluorescence Detector, Mass Spectrometry (MS). conicet.gov.arresearchgate.net | Biological fluids, food and beverage samples. mdpi.comnih.gov | Derivatization may be necessary to enhance detection; method validation for recovery and precision is crucial. nih.govresearchgate.net |

| GC-MS / HPLC-MS/MS | Mass Spectrometer. nih.govbritannica.com | Complex biological and environmental matrices. mdpi.comresearchgate.net | Selection of appropriate ionization technique and optimization of MS/MS transitions for high sensitivity and specificity. researchgate.netnih.gov |

Electrochemical Detection Strategies for this compound

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of thiols. electrochemsci.org These techniques are based on the electrochemical oxidation of the sulfhydryl group.

Direct oxidation of thiols at conventional electrodes often requires high overpotentials. acs.org Therefore, chemically modified electrodes are frequently used to catalyze the oxidation reaction, improving sensitivity and selectivity. mdpi.com Materials used for electrode modification include metal and metal oxide nanostructures, conductive polymers, and organic mediators like cobalt phthalocyanine. mdpi.com

Pulsed Electrochemical Detection (PED) coupled with capillary electrophoresis (CE) is a powerful technique for the direct detection of thiocompounds without the need for derivatization. nih.gov Integrated pulsed amperometric detection (IPAD) can offer stable baselines and low detection limits, typically in the picogram range. nih.gov

Another strategy involves using a mediator, such as pyrroloquinoline quinone (PQQ), immobilized on an electrode surface. acs.org The PQQ chemically oxidizes the thiol, and the electrochemical regeneration of PQQ produces a current that is proportional to the thiol concentration. acs.org Similarly, catechol can act as an electrochemical indicator for the presence of sulfhydryl thiols. nih.gov

| Electrochemical Method | Principle | Advantages | Challenges for this compound |

| Amperometry with Modified Electrodes | Catalytic oxidation of the thiol group at a chemically modified electrode surface. mdpi.com | High sensitivity, low cost, potential for miniaturization. electrochemsci.orgrsc.org | Electrode fouling and interference from other electroactive species in the sample. mdpi.com |

| Pulsed Electrochemical Detection (PED) | Direct detection based on potential waveforms applied to the electrode. nih.gov | High selectivity for thiocompounds, no derivatization needed. nih.gov | Optimization of the PED waveform is required for optimal sensitivity. |

| Mediated Electrochemical Detection | Use of a redox mediator (e.g., PQQ, catechol) to facilitate the electrochemical reaction. acs.orgnih.gov | Lower detection potentials, enhanced selectivity. acs.org | Potential for matrix effects on the mediator's activity. |

Biosensor Development for Targeted Detection in In Vitro Systems for Mechanistic Studies

Biosensors provide highly specific and sensitive detection of target molecules by combining a biological recognition element with a physicochemical transducer. For this compound, several biosensor concepts could be developed for in vitro mechanistic studies.

Enzyme-based biosensors could utilize an enzyme that specifically reacts with or is inhibited by this compound. The change in a product, substrate, or cofactor concentration would then be measured by a transducer.

Nanomaterial-based biosensors offer enhanced sensitivity and stability. Sulfur-containing nanomaterials, such as metallic sulfides and sulfur-containing quantum dots, have been explored for various biosensing applications. nih.govnih.govresearchgate.net For example, metallic sulfide (B99878) nanomaterials can be used as photoactive materials in photoelectrochemical (PEC) biosensors or as catalysts in electrochemical biosensors. nih.govresearchgate.net The interaction of this compound with these nanomaterials could modulate their optical or electrical properties, forming the basis of a sensing mechanism.

A biosensor for sulfur dioxide based on immobilized Thiobacillus thiooxidans and a glass pH electrode has been reported. tandfonline.com While this is for an inorganic sulfur compound, the principle of using whole microbial cells that metabolize a specific compound could potentially be adapted if a microorganism that specifically interacts with this compound is identified.

| Biosensor Type | Biological Recognition Element | Transducer | Potential Application for this compound |

| Enzyme-Based Biosensor | Specific enzyme (e.g., a thiol oxidase) | Electrochemical, Optical | Real-time monitoring of enzymatic reactions involving the compound. |

| Nanomaterial-Based Biosensor | Sulfur-containing nanomaterials, functionalized nanoparticles. nih.govnih.gov | Electrochemical, Photoelectrochemical, Optical. nih.govresearchgate.net | Highly sensitive detection in in vitro assays for studying cellular interactions. |

| Whole-Cell Biosensor | Microorganism that specifically metabolizes the compound. | pH electrode, Oxygen electrode. tandfonline.com | Monitoring the biotransformation or biodegradation of the compound. |

Tracer Studies and Isotopic Labeling for Metabolic Pathway Elucidation

Tracer studies using isotopically labeled compounds are indispensable for elucidating metabolic pathways. wikipedia.org To study the metabolic fate of this compound, it can be synthesized with stable isotopes such as ¹³C, ²H (deuterium), or ³⁴S. acs.orgnih.gov

The labeled compound is introduced into a biological system (e.g., cell culture), and its metabolites are traced and identified using mass spectrometry or NMR. acs.orgnih.gov The pattern of isotope incorporation into various metabolites provides a detailed map of the metabolic transformations the parent compound undergoes. nih.gov

For instance, stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis can be a powerful approach for identifying and quantifying thiol metabolites in biological fluids. researchgate.net Techniques like Isotope-Coded Affinity Tags (ICATs) can be used in redox proteomics to quantify oxidized versus reduced forms of cysteine residues, a principle that could be adapted to study the redox state of this compound and its interaction with proteins. mdpi.com This approach is crucial for understanding its mechanism of action and potential biological significance. acs.org

| Isotopic Labeling Approach | Instrumentation | Information Gained | Relevance for this compound |

| Stable Isotope Labeling (e.g., ¹³C, ²H, ³⁴S) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). acs.orgnih.gov | Identification of metabolites, elucidation of metabolic pathways, flux analysis. wikipedia.orgnih.gov | Understanding how the compound is processed in biological systems. |

| Isotope-Coded Affinity Tags (ICAT) | Mass Spectrometry (MS). mdpi.com | Quantification of redox changes in specific thiol-containing molecules. mdpi.com | Studying the interaction of the compound with cellular thiols and its role in redox signaling. |

Emerging Research Applications of 3,3 Dimethyl 1 Sulfanylbutan 2 Ol As a Chemical Building Block

Role in Advanced Materials Science Research (e.g., Polymer Chemistry, Self-Assembled Monolayers)

The presence of a thiol group in 3,3-dimethyl-1-sulfanylbutan-2-ol makes it a prime candidate for applications in materials science, particularly in the realms of polymer chemistry and the formation of self-assembled monolayers (SAMs).

In polymer chemistry, thiol-containing compounds are instrumental in thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity. The thiol group of this compound could be utilized in polymerization processes to create polymers with pendant hydroxyl and tert-butyl groups. jsta.clresearchgate.net These functional groups can then be further modified, allowing for the synthesis of complex polymer architectures. The bulky tert-butyl group can influence the physical properties of the resulting polymers, potentially increasing their thermal stability and altering their solubility.

The most significant potential in materials science for this compound lies in the formation of SAMs on noble metal surfaces, such as gold, silver, and platinum. rsc.orgsigmaaldrich.comresearchgate.net The strong affinity of sulfur for these metals facilitates the spontaneous organization of the molecules into a highly ordered, two-dimensional crystalline-like structure. sigmaaldrich.comnorthwestern.edu The structure of the resulting monolayer is dictated by the interplay of the sulfur-gold interaction and the intermolecular forces between the alkyl chains. sigmaaldrich.com

The this compound molecule offers unique features for SAM formation:

Chiral Surface: The inherent chirality of the molecule would lead to the formation of a chiral surface, which is of great interest for applications in enantioselective separations and sensing.

Functionalizable Surface: The hydroxyl group would be exposed at the monolayer-air interface, providing a reactive site for the covalent attachment of other molecules, such as proteins, DNA, or specific chemical probes. cdnsciencepub.comnih.gov

Steric Influence: The sterically bulky tert-butyl group is expected to influence the packing density and orientation of the molecules within the SAM, potentially creating a more open or porous structure compared to SAMs formed from linear alkanethiols. surfacesciencewestern.com This could be advantageous for applications where access to the underlying substrate or to the functional groups within the monolayer is important.

Table 1: Potential Interactions and Properties of this compound in Self-Assembled Monolayers

| Feature | Description | Potential Advantage in SAMs |

| Thiol Group | Forms a strong, stable bond with noble metal surfaces. | Anchoring group for SAM formation. |

| Chiral Center | Creates a stereochemically defined surface. | Enantioselective recognition and separation. |

| Hydroxyl Group | Provides a reactive site at the SAM surface. | Covalent immobilization of biomolecules or sensors. |

| Tert-Butyl Group | Introduces steric bulk near the surface. | Modulates packing density and surface accessibility. |

Ligand Design for Organometallic and Asymmetric Catalysis Research

The combination of a soft thiol donor and a hard alcohol donor in a chiral framework makes this compound an intriguing candidate for ligand design in organometallic chemistry and asymmetric catalysis. Chiral ligands are crucial for the synthesis of single-enantiomer drugs and other fine chemicals. mdpi.com

The thiol and alcohol functionalities can coordinate to a metal center, forming a stable chelate ring. The stereochemistry of the ligand would then be transferred to the metal complex, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The sterically demanding tert-butyl group is a common feature in highly successful chiral ligands, as it can create a well-defined chiral pocket around the metal's active site, thereby enhancing enantiomeric excess in catalytic reactions. mdpi.comacs.orgnih.govnih.gov

Potential applications in catalysis include:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands are widely used, but ligands with other heteroatoms are of growing interest. A metal complex of this compound could potentially catalyze the asymmetric hydrogenation of prochiral ketones, imines, or alkenes. acs.orgnih.gov

Asymmetric C-C Bond Formation: The chiral environment provided by the ligand could be exploited in reactions such as asymmetric aldol (B89426) additions, Michael additions, or Pauson-Khand reactions. acs.org

Lewis Acid Catalysis: The hydroxyl group, when coordinated to a metal, can act as a chiral Lewis acid, activating substrates for nucleophilic attack.

Precursor in Complex Natural Product and Drug Scaffold Synthesis Research

Chiral building blocks are essential for the total synthesis of complex natural products and for the construction of novel drug scaffolds. mdpi.compharmtech.com this compound, being a chiral molecule with two distinct functional groups, represents a valuable synthon for organic synthesis.

The stereocenter at the C-2 position, coupled with the differential reactivity of the thiol and alcohol groups, allows for a wide range of selective chemical transformations. For instance, one functional group could be protected while the other is reacted, and then the protecting group can be removed to allow for further functionalization. This orthogonal reactivity is a powerful tool in multi-step synthesis.

The synthesis of thiol-containing compounds is an important area of research, as the thiol group is present in a number of biologically active molecules and can be used to attach drugs to delivery systems like gold nanoparticles. nih.govnih.gov The unique substitution pattern of this compound, with its tertiary butyl group, could lead to the synthesis of novel analogs of known drugs with potentially improved properties such as increased metabolic stability. The tert-butyl group is known to be a metabolically robust functional group. chemrxiv.org

Application in Chemo/Biosensors for Fundamental Analytical Research

The development of sensitive and selective chemosensors and biosensors is a major focus of modern analytical chemistry. rsc.orgnih.gov Thiol-containing molecules are fundamental to the construction of many biosensors, particularly those based on gold surfaces. nih.govcdnsciencepub.comnih.gov As discussed in the context of SAMs, this compound could be used to create a functionalized surface for the immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. nih.gov

The hydroxyl group at the surface of the SAM could be activated to form an ester or ether linkage with a biomolecule. The resulting biosensor could then be used to detect a specific analyte through a variety of detection methods, such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical techniques. nih.gov The steric environment created by the tert-butyl group could play a role in reducing non-specific binding of interfering species to the sensor surface, a critical factor in the performance of biosensors.

Furthermore, the thiol group itself can be a key component in chemosensors for the detection of heavy metal ions, due to the high affinity of sulfur for these elements. researchgate.netmdpi.com While the primary application in this context would likely be through SAM formation, the molecule could also be incorporated into more complex sensor designs.

Table 2: Potential Sensor Applications of this compound

| Sensor Type | Role of this compound | Target Analytes (Examples) |

| Biosensor | Forms a SAM for biomolecule immobilization via the -OH group. | Proteins, DNA, glucose, pathogens. |

| Chemosensor | The thiol group can act as a recognition site. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺). |

| Chiral Sensor | Creates a chiral surface for enantioselective recognition. | Enantiomers of drugs or other chiral molecules. |

Fundamental Research in Olfactory Receptor Interactions and Flavor Chemistry Mechanisms

Many volatile sulfur compounds, particularly thiols, are known for their potent and often characteristic odors. wikipedia.orgmasterorganicchemistry.com Several sulfanylalkanols with structures similar to this compound have been identified as key aroma compounds in various foods and beverages, as well as in human body odor. researchgate.netnih.gov For example, 3-sulfanylhexan-1-ol and 2-methyl-3-sulfanylbutan-1-ol are known contributors to the aroma of sweat. researchgate.netnih.gov

The specific odor of a molecule is determined by its interaction with a vast array of olfactory receptors in the nose. The shape, size, and functional groups of a molecule all play a role in how it binds to these receptors. The study of this compound could provide valuable insights into the structure-odor relationships of branched-chain sulfanylalkanols.

Key research questions in this area would include:

Odor Characterization: What is the specific aroma profile of this compound? The presence of the tert-butyl group is likely to have a significant impact on its odor compared to less sterically hindered analogs.

Olfactory Receptor Binding: Which specific olfactory receptors does this molecule activate? Investigating the binding of this chiral molecule and its enantiomer to different receptors could help to elucidate the molecular basis of enantioselective odor perception.

Flavor Chemistry: How does this compound form in natural systems or during food processing? Understanding its formation pathways could be relevant for controlling the flavor profiles of fermented beverages, roasted products, or other foods where sulfur compounds play a role. nih.gov

The study of such a structurally unique thiol could contribute to a deeper understanding of the complex mechanisms of flavor and fragrance perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.